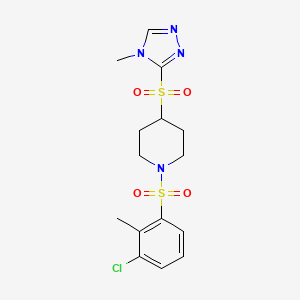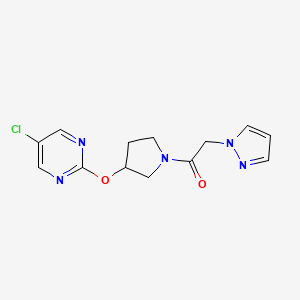![molecular formula C20H17F2N3O5S B2653576 2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1798542-82-1](/img/structure/B2653576.png)
2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dihydrobenzo[b][1,4]dioxin ring could be synthesized from a catechol derivative .Molecular Structure Analysis
The molecule contains several aromatic rings (benzamide and pyrazole), which are likely to contribute to its stability. The presence of the difluoromethylsulfonyl group could introduce some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar sulfonyl group and the nonpolar aromatic rings .Scientific Research Applications
PET Imaging Agents : Wang et al. (2013) synthesized a tracer, related to the chemical structure , for PET imaging to potentially aid in the detection of cancers with the B-Raf(V600E) mutation. This tracer was prepared through a multi-step synthesis and radiolabeling process, highlighting its potential use in medical diagnostics (Wang et al., 2013).
Cyclooxygenase-2 Inhibitors : Penning et al. (1997) developed a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including a compound with a structural resemblance to the queried chemical, demonstrating the ability to block cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research indicates its potential application in the treatment of conditions like arthritis (Penning et al., 1997).
Synthetic Cannabinoid Receptor Agonists : Richter et al. (2022) studied 2F-QMPSB, a compound structurally similar to the queried chemical, focusing on its metabolism and potential for toxicological screenings. This research provides insights into the metabolic fate of such compounds and their implications in drug development (Richter et al., 2022).
Aromatic Polyamides : Hsiao and Huang (1997) researched the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids, demonstrating applications in the field of polymer science. The study focused on the synthesis of novel polymers with potential applications in various industries (Hsiao & Huang, 1997).
α-Glucosidase and Acetylcholinesterase Inhibitors : Abbasi et al. (2019) synthesized compounds related to the queried chemical, evaluating their potential as α-glucosidase and acetylcholinesterase inhibitors. Their study suggests applications in treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).
Antimalarial and COVID-19 Drug Research : Fahim and Ismael (2021) investigated sulfonamides, structurally related to the queried compound, for their potential as antimalarial drugs and explored their application in COVID-19 treatment through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O5S/c21-20(22)31(27,28)18-8-4-1-5-15(18)19(26)24-13-9-23-25(10-13)11-14-12-29-16-6-2-3-7-17(16)30-14/h1-10,14,20H,11-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOXAQLEFGRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)
![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)
![1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide](/img/structure/B2653495.png)
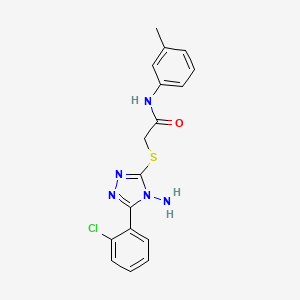
![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)
![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)
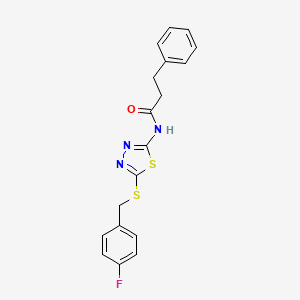

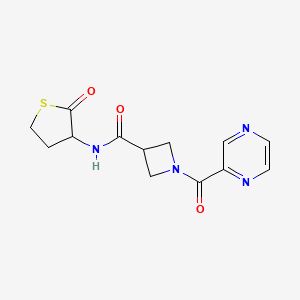
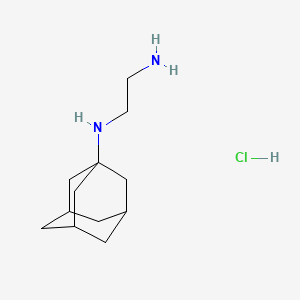
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)
